molecular formula C17H14N2O2 B12472566 2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- CAS No. 88568-84-7

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-

Cat. No.: B12472566
CAS No.: 88568-84-7
M. Wt: 278.30 g/mol
InChI Key: BBFQFXONSSBMTJ-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- is a chemical compound with the molecular formula C16H14N2O2. It is a derivative of imidazolidinedione, which is a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- typically involves the reaction of 4-methylbenzaldehyde with phenylhydantoin under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione, 5-(4-methylphenyl)-5-phenyl-: A similar compound with slight structural differences.

    5-(4-Methylphenyl)-2,4-imidazolidinedione: Another related compound with similar properties.

Uniqueness

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities not seen in closely related compounds.

Properties

CAS No.

88568-84-7

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-[(4-methylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)

InChI Key

BBFQFXONSSBMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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